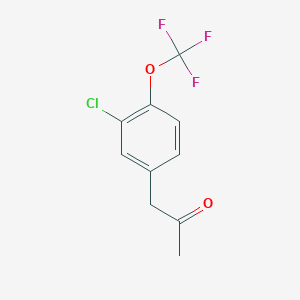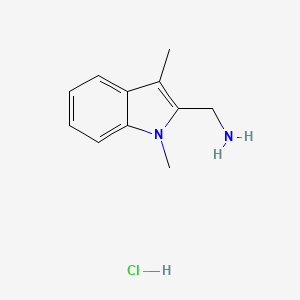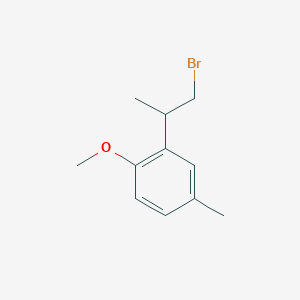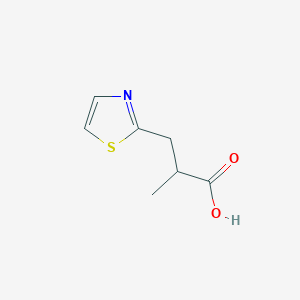
4-(3-Fluoro-4-methoxyphenyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-4-methoxyphenyl)butan-1-amine is an organic compound with the molecular formula C11H16FNO This compound features a butan-1-amine backbone substituted with a 3-fluoro-4-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and butan-1-amine.
Condensation Reaction: The 3-fluoro-4-methoxybenzaldehyde undergoes a condensation reaction with butan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Fluoro-4-methoxyphenyl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(3-fluoro-4-methoxyphenyl)butan-1-one, while reduction could produce 4-(3-fluoro-4-methoxyphenyl)butan-1-ol.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluoro-4-methoxyphenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites or allosteric sites, leading to changes in the activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Fluoro-4-methoxyphenyl)butan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
4-(3-Fluoro-4-methoxyphenyl)butan-1-one: Similar structure but with a carbonyl group instead of an amine.
4-(3-Fluoro-4-methoxyphenyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
4-(3-Fluoro-4-methoxyphenyl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluoro and methoxy group on the phenyl ring, along with the butan-1-amine backbone, makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H16FNO |
|---|---|
Molekulargewicht |
197.25 g/mol |
IUPAC-Name |
4-(3-fluoro-4-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16FNO/c1-14-11-6-5-9(8-10(11)12)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3 |
InChI-Schlüssel |
MQBDOODPGRKMQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCCCN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride](/img/structure/B13603704.png)
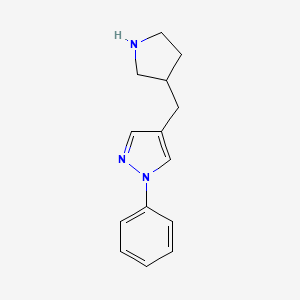
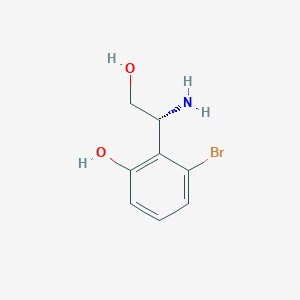

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13603725.png)
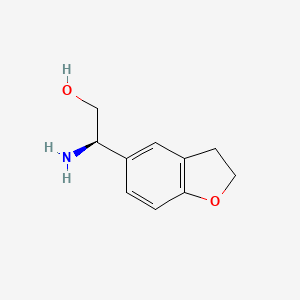

![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
